![molecular formula C3H9NO B3054054 O-propylhydroxylamine CAS No. 5792-43-8](/img/structure/B3054054.png)
O-propylhydroxylamine
Overview
Description
O-propylhydroxylamine is a chemical compound with the molecular formula C3H9NO . It is used in various chemical reactions and has been studied in the context of laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of hydroxylamine derivatives like O-propylhydroxylamine involves several methods. One such method involves the plasma-electrochemical cascade pathway (PECP) powered by electricity for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions . Another method involves the use of reagents derived from hydroxylamines such as 2,4-dinitrophenylhydroxylamine (DPH), O-(diphenylphosphinyl)hydroxylamine (DPPH), and hydroxylamine-O-sulfonic acid (HOSA) .Molecular Structure Analysis
The molecular structure of O-propylhydroxylamine is represented by the InChI code1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H
. The molecular weight of O-propylhydroxylamine is 75.10970 . Chemical Reactions Analysis
O-propylhydroxylamine, like other hydroxylamines, is involved in various chemical reactions. For instance, it has been used as an electrophilic aminating agent and as a source of the amino group . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations .Physical And Chemical Properties Analysis
O-propylhydroxylamine is a solid at room temperature . It has a melting point between 148 - 152 degrees Celsius . The storage temperature is recommended to be under inert gas at 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Drug Discovery
O-propylhydroxylamine and related hydroxylamine derivatives are extensively used in chemical synthesis, particularly in the development of glycoconjugates. These compounds are vital in various biological and pathological processes, inspiring interest in (neo)glycoconjugates. Hydroxylamines, due to their high nucleophilicity, are employed as chemoselective ligation tools in organic synthesis, glycobiology, and drug discovery. The review by Chen and Xie (2016) highlights the importance of N-O linked carbohydrates and glycoconjugates, focusing on synthetic methodologies and the chemical, physicochemical properties as well as the biological and medical applications of N-glycosyl and O-glycosyl hydroxylamines (Chen & Xie, 2016).
Organic Reactions
O-alkylated hydroxylamines, often used for preparing bioconjugates, can be readily obtained through radical addition to suitable O-alkenylhydroxylamine derivatives. The work of Quiclet-Sire, Woollaston, and Zard (2008) demonstrates the versatility of this approach in organic chemistry, particularly in forming O-alkylhydroxylamines via radical-based methodologies (Quiclet-Sire et al., 2008).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, O-propylhydroxylamine derivatives are employed for synthesizing diverse structures. For instance, John et al. (2007) described using N-Methyl-O-tosylhydroxylamine as an effective reagent for direct α-oxytosylation of carbonyl compounds, facilitating smooth transitions to heterocyclic products under mild conditions (John et al., 2007).
Analytical Chemistry
Hydroxylamine derivatives, including O-propylhydroxylamine, have notable applications in analytical chemistry. Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) for determining carbonyl-containing compounds, highlighting its diverse applications in analyzing compounds found in various mediums (Cancilla & Que Hee, 1992).
Mechanism of Action
Safety and Hazards
O-propylhydroxylamine is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions of research involving O-propylhydroxylamine and similar compounds are promising. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
properties
IUPAC Name |
O-propylhydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-2-3-5-4/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAARDGLAWZXML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377669 | |
Record name | O-propylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5792-43-8 | |
Record name | O-propylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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